Cas no 145455-23-8 (L-692429)

L-692429 structure
Nom du produit:L-692429
L-692429 Propriétés chimiques et physiques
Nom et identifiant
-
- Butanamide,3-amino-3-methyl-N-[(3R)-2,3,4,5-tetrahydro-2-oxo-1-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-1-benzazepin-3-yl]-
- 3-amino-3-methyl-N-[(3R)-2-oxo-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-4,5-dihydro-3H-1-benzazepin-3-yl]butanamide
- Butanamide,3-amino-3-methyl-N-[(3R)-2,3,4,5-tetrahydro-2-oxo-1-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-1-benza
- L 692429
- 3-amino-3-methyl-N-[(3R)-2-oxo-1-{[2'-(2H-tetrazol-5-yl)biphenyl-4-yl]methyl}-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl]butanamide
- L-692429
- 6GM6ZN5S1Y
- Arg-Pro-Lys-Pro-Phe-Trp-Leu
- GTPL5868
- L 692,429
- BDBM50049481
- MK 0751
- Q27078402
- (R)-N-(1-((2''-(2H-tetrazol-5-yl)biphenyl-4-yl)methyl)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)-3-ami
- 3-Amino-3-methyl-N-{2-oxo-1-[2''-(2H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl}-butyramide
- SBJLJOFPWOYATP-XMMPIXPASA-N
- BUTANAMIDE, 3-AMINO-3-METHYL-N-((3R)-2,3,4,5-TETRAHYDRO-2-OXO-1-((2'-(2H-TETRAZOL-5-YL)(1,1'-BIPHENYL)-4-YL)METHYL)-1H-1-BENZAZEPIN-3-YL)-
- L-692429 free base
- (R)-N-(1-((2'-(2H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)-3-amino-3-methylbutanamide
- MS-29463
- L-692,429
- UNII-6GM6ZN5S1Y
- HY-10957
- SCHEMBL7417293
- SCHEMBL18787567
- MK-0751
- (R)-N-(1-((2''-(2H-tetrazol-5-yl)biphenyl-4-yl)methyl)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)-3-amino-3-methylbutanamide
- CS-0002978
- 3-Amino-3-methyl-N-{2-oxo-1-[2''-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl}-butyramide
- 3-AMINO-3-METHYL-N-((R)-2,3,4,5-TETRAHYDRO-2-OXO-1-((2'-(1H-TETRAZOL-5-YL)(1,1'-BIPHENYL)-4-YL)METHYL)-1H-1-BENZAZEPIN-3-YL)BUTANAMIDE
- DTXSID20163045
- Butanamide, 3-amino-3-methyl-N-(2,3,4,5-tetrahydro-2-oxo-1-((2'-(1H-tetrtazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-1H-1-benzazepin-3-yl)-, (R)-
- 3-Amino-3-methyl-N-{(R)-2-oxo-1-[2''-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl}-butyramide
- 3-AMINO-3-METHYL-N-((3R)-2,3,4,5-TETRAHYDRO-2-OXO-1-((2'-(2H-TETRAZOL-5-YL)(1,1'-BIPHENYL)-4-YL)METHYL)-1H-1-BENZAZEPIN-3-YL)BUTANAMIDE
- Butanamide, 3-amino-3-methyl-N-(2,3,4,5-tetrahydro-2-oxo-1-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-1H-1-benzazepin-3-yl)-, (R)-
- 145455-23-8
- AKOS040733563
- 145455-23-8 (free base)
- CHEMBL308716
- 3-amino-3-methyl-N-((3R)-2-oxo-1-((4-(2-(2H-tetrazol-5-yl)phenyl)phenyl)methyl)-4,5-dihydro-3H-1-benzazepin-3-yl)butanamide
- DTXCID5085536
- G12817
- DA-54745
-
- Piscine à noyau: 1S/C29H31N7O2/c1-29(2,30)17-26(37)31-24-16-15-21-7-3-6-10-25(21)36(28(24)38)18-19-11-13-20(14-12-19)22-8-4-5-9-23(22)27-32-34-35-33-27/h3-14,24H,15-18,30H2,1-2H3,(H,31,37)(H,32,33,34,35)/t24-/m1/s1
- La clé Inchi: SBJLJOFPWOYATP-XMMPIXPASA-N
- Sourire: O=C1[C@@]([H])(C([H])([H])C([H])([H])C2=C([H])C([H])=C([H])C([H])=C2N1C([H])([H])C1C([H])=C([H])C(C2=C([H])C([H])=C([H])C([H])=C2C2N=NN([H])N=2)=C([H])C=1[H])N([H])C(C([H])([H])C(C([H])([H])[H])(C([H])([H])[H])N([H])[H])=O
Propriétés calculées
- Qualité précise: 509.25423
- Masse isotopique unique: 509.25392326 g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 3
- Nombre de récepteurs de liaison hydrogène: 6
- Comptage des atomes lourds: 38
- Nombre de liaisons rotatives: 7
- Complexité: 815
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 1
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 3.5
- Surface topologique des pôles: 130
- Poids moléculaire: 509.6
Propriétés expérimentales
- Le PSA: 129.89
L-692429 PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0002978-50mg |
L-692429 |
145455-23-8 | 99.88% | 50mg |
$2400.0 | 2022-04-27 | |
ChemScence | CS-0002978-10mg |
L-692429 |
145455-23-8 | 99.88% | 10mg |
$800.0 | 2022-04-27 | |
MedChemExpress | HY-10957-10mg |
L-692429 |
145455-23-8 | 99.90% | 10mg |
¥8000 | 2024-04-20 | |
Biosynth | VFA45523-10 mg |
L-692429 |
145455-23-8 | 10mg |
$624.00 | 2022-12-28 | ||
1PlusChem | 1P01V7JF-10mg |
L-692429 |
145455-23-8 | 99% | 10mg |
$952.00 | 2024-06-20 | |
MedChemExpress | HY-10957-1mg |
L-692429 |
145455-23-8 | 99.90% | 1mg |
¥2181 | 2024-04-20 | |
ChemScence | CS-0002978-5mg |
L-692429 |
145455-23-8 | 99.88% | 5mg |
$480.0 | 2022-04-27 | |
MedChemExpress | HY-10957-10mM*1 mL in DMSO |
L-692429 |
145455-23-8 | 99.90% | 10mM*1 mL in DMSO |
¥5380 | 2024-04-20 | |
Biosynth | VFA45523-5 mg |
L-692429 |
145455-23-8 | 5mg |
$390.00 | 2022-12-28 | ||
Biosynth | VFA45523-50 mg |
L-692429 |
145455-23-8 | 50mg |
$1,872.00 | 2022-12-28 |
L-692429 Littérature connexe
-
Michael R. Norris,Brandi M. Cossairt J. Mater. Chem. A, 2015,3, 14585-14591
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
Th. A. Steriotis,K. L. Stefanopoulos,U. Keiderling,A. De Stefanis,A. A. G. Tomlinson Chem. Commun., 2002, 2396-2397
-
Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
145455-23-8 (L-692429) Produits connexes
- 2137544-89-7(Methyl 3-({3-amino-6-azabicyclo[3.2.1]octan-6-yl}sulfonyl)propanoate)
- 896132-15-3(tert-butyl N-2-hydroxy-1-(naphthalen-1-yl)ethylcarbamate)
- 1286754-96-8(tert-butyl 2-(2,6-dimethoxyphenyl)piperazine-1-carboxylate)
- 1183545-51-8(4-[2-(Trifluoroacetamido)ethyl]benzoic acid)
- 1568170-39-7((1S)-2-amino-1-(4-ethylphenyl)ethan-1-ol)
- 881073-93-4(N'-1-(3,4-dichlorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-yl-3-methylbenzohydrazide)
- 179003-00-0(methyl 3-(2-aminoethyl)benzoate)
- 499-83-2(Pyridine-2,6-dicarboxylic acid)
- 1706438-70-1(4-Methoxypyrimidine-2-carboximidamide hydrochloride)
- 374824-24-5(6-cyclohexyl-1,2,3,4-tetrahydroisoquinoline)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:145455-23-8)L-692429

Pureté:99%/99%/99%
Quantité:1mg/5mg/10mg
Prix ($):273.0/602.0/1003.0